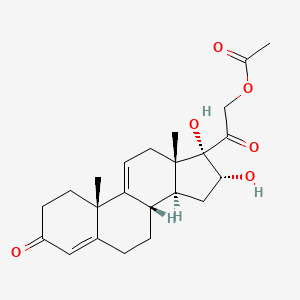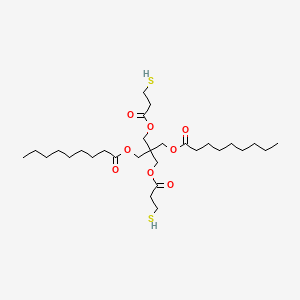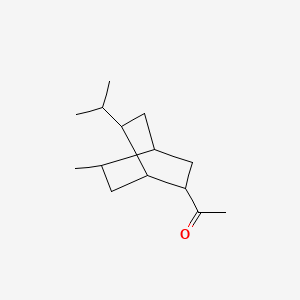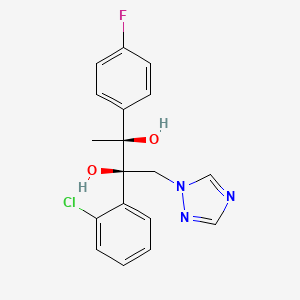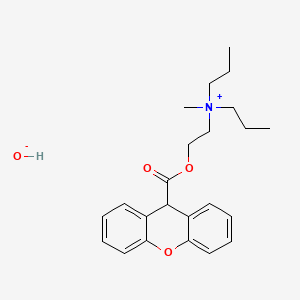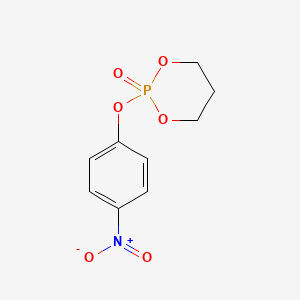
1,3,2-Dioxaphosphorinane, 2-(4-nitrophenoxy)-, 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Dioxaphosphorinane, 2-(4-nitrophenoxy)-, 2-oxide is a chemical compound with the molecular formula C₉H₁₀NO₆P It is known for its unique structure, which includes a dioxaphosphorinane ring and a nitrophenoxy group
Métodos De Preparación
The synthesis of 1,3,2-Dioxaphosphorinane, 2-(4-nitrophenoxy)-, 2-oxide typically involves the reaction of a suitable phosphorane precursor with a nitrophenol derivative. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions using optimized conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1,3,2-Dioxaphosphorinane, 2-(4-nitrophenoxy)-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The nitrophenoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3,2-Dioxaphosphorinane, 2-(4-nitrophenoxy)-, 2-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3,2-Dioxaphosphorinane, 2-(4-nitrophenoxy)-, 2-oxide involves its interaction with molecular targets through its reactive functional groups. The dioxaphosphorinane ring and nitrophenoxy group can participate in various chemical reactions, influencing biochemical pathways and molecular interactions. The exact pathways depend on the specific application and conditions.
Comparación Con Compuestos Similares
1,3,2-Dioxaphosphorinane, 2-(4-nitrophenoxy)-, 2-oxide can be compared with other similar compounds such as:
1,3,2-Dioxaphosphorinane derivatives: These compounds share the dioxaphosphorinane ring but differ in their substituents.
Nitrophenoxy compounds: Compounds with the nitrophenoxy group but different core structures
Propiedades
Número CAS |
2365-54-0 |
|---|---|
Fórmula molecular |
C9H10NO6P |
Peso molecular |
259.15 g/mol |
Nombre IUPAC |
2-(4-nitrophenoxy)-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C9H10NO6P/c11-10(12)8-2-4-9(5-3-8)16-17(13)14-6-1-7-15-17/h2-5H,1,6-7H2 |
Clave InChI |
UKSOBVMJOUMHAV-UHFFFAOYSA-N |
SMILES canónico |
C1COP(=O)(OC1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


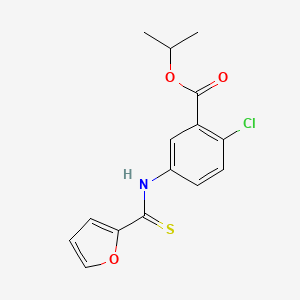


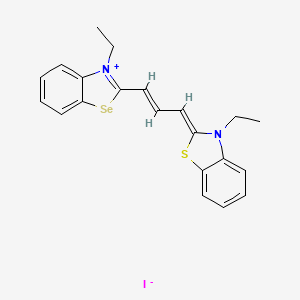
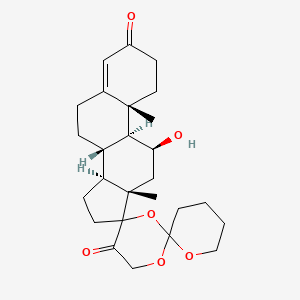
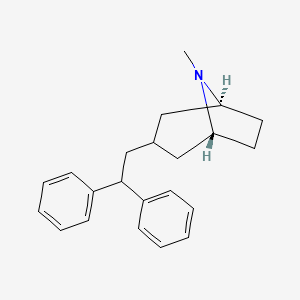
![zinc;bis(2-cyanoethyl)-[7-(diethylamino)phenoxazin-3-ylidene]azanium;tetrachloride](/img/structure/B12693626.png)
